2-Nitro-3-pentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitropentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSLOOGJRHJRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508727 | |
| Record name | 2-Nitropentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13485-58-0 | |
| Record name | 2-Nitropentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Derivatization, and Transformation Pathways of 2 Nitro 3 Pentanone
Electrophilic and Nucleophilic Reactivity of the Nitroketone Moiety
The nitroketone moiety in 2-nitro-3-pentanone possesses both electrophilic centers (the carbonyl carbon) and acidic alpha-protons adjacent to the nitro group, enabling it to act as a nucleophile through the formation of a nitronate anion. The presence of the strong electron-withdrawing nitro group adjacent to the carbonyl group enhances the acidity of the alpha-protons and influences the reactivity of the carbonyl center. chemistryviews.org
Reactions with Hydrogen Chloride to Form Hydroximyl Chlorides
Alpha-nitro ketones, including this compound, can react with hydrogen chloride to yield hydroximyl chlorides. researchgate.netresearchgate.netresearchgate.net This transformation involves the reaction of the nitro group, likely through its tautomeric form, the nitronic acid, with HCl. This reaction pathway has been observed for other nitro ketones like nitroacetone and 1-nitro-2-butanone. researchgate.netresearchgate.netresearchgate.net
Cyclization Reactions with Polyfunctional Reagents (e.g., Ethylene (B1197577) Glycol to Form Cyclic Acetals)
Ketones can undergo cyclization reactions with diols, such as ethylene glycol, to form cyclic acetals (specifically, dioxolanes when reacting with 1,2-diols like ethylene glycol). google.comresearchgate.net this compound, being a ketone, participates in such reactions, forming cyclic acetals upon reaction with ethylene glycol. researchgate.netresearchgate.netresearchgate.net This reaction is a common method for protecting the carbonyl group in organic synthesis. Ketalization of ketones generally requires a Lewis acid catalyst to activate the carbonyl oxygen, facilitating the reaction with the glycol. researchgate.net
Formation of Anionic Derivatives (e.g., Sodium Salts) and Subsequent Functionalization (e.g., Bromo Nitroketones)
Alpha-nitro ketones, including this compound, can readily form anionic derivatives due to the acidity of the proton alpha to the nitro group. Treatment with a base leads to the formation of a nitronate salt. The sodium salts of nitro ketones, including that of this compound, have been prepared. researchgate.netresearchgate.netresearchgate.net These anionic species are valuable intermediates for further functionalization. For instance, bromo nitroketones can be synthesized from these sodium salts. researchgate.netresearchgate.netresearchgate.net The formation of nitronate salts is a key step in many reactions involving nitroalkanes and nitro ketones, such as the Nef reaction. wikipedia.org
Nucleophilic Substitutions and Additions (e.g., with Lithium Salt of 2-Nitropropane (B154153), Sodium Thiophenoxide)
Alpha-nitro ketones can act as nucleophiles, particularly through their nitronate form, in various reactions, including Michael additions and nucleophilic acyl substitution. chemistryviews.orgnih.gov While direct reactions of this compound with specific nucleophiles like the lithium salt of 2-nitropropane or sodium thiophenoxide are not extensively detailed for this specific compound in the provided context, related nitro ketones and nitroalkanes exhibit such reactivity. For example, 2,2,4-trimethyl-4-nitro-3-pentanone reacts with the lithium salt of 2-nitropropane. researchgate.net The reaction of nitro compounds with sodium thiophenoxide has also been studied, often involving electron-transfer processes. sigmaaldrich.comsemanticscholar.org Alpha-nitro ketones can also undergo nucleophilic addition/elimination pathways. rsc.org
Data Table: Selected Reactions of Alpha-Nitro Ketones (Illustrative Examples)
| Substrate | Reagent(s) | Product Type | Notes | Source |
| Alpha-nitro ketones | Hydrogen chloride | Hydroximyl chlorides | Reaction with nitro group tautomer. | researchgate.netresearchgate.netresearchgate.net |
| Alpha-nitro ketones | Ethylene glycol | Cyclic acetals | Protection of carbonyl group. | researchgate.netresearchgate.netresearchgate.net |
| Alpha-nitro ketones | Base (e.g., NaOH) | Nitronate salts | Formation via alpha-proton deprotonation. | researchgate.netresearchgate.netresearchgate.net |
| Nitronate salts | Brominating agent | Bromo nitroketones | Functionalization of the alpha-carbon. | researchgate.netresearchgate.netresearchgate.net |
| 2,2,4-Trimethyl-4-nitro-3-pentanone | Lithium salt of 2-nitropropane | Highly branched nitro ketone | Example of nucleophilic addition. | researchgate.net |
| Nitro compounds | Sodium thiophenoxide | Various products | Often involves electron transfer. | sigmaaldrich.comsemanticscholar.org |
Participation in Complex Organic Transformations
The unique combination of the nitro and carbonyl functionalities in this compound allows it to participate in more intricate organic transformations, leading to the formation of diverse molecular structures.
Three-Component Ring Transformation (TCRT) Reactions for Azaheterocyclic Compounds
Three-Component Ring Transformation (TCRT) reactions are powerful methods for synthesizing functionalized heterocyclic compounds. kochi-tech.ac.jpmdpi.comencyclopedia.pubchim.it These reactions typically involve a cyclic substrate, a ketone, and a nitrogen source. mdpi.comencyclopedia.pubchim.it 3-Pentanone (a structural isomer of this compound, but relevant as a ketone reactant in TCRT) has been shown to participate in TCRT reactions with dinitropyridone derivatives in the presence of ammonium (B1175870) acetate, leading to the formation of N-propylnitroaniline derivatives. kochi-tech.ac.jpchim.it While the specific use of this compound itself as the ketone component in a reported TCRT reaction was not explicitly found in the provided search results, the general principle of ketones participating in such transformations, particularly with dinitropyridone substrates and a nitrogen source like ammonium acetate, is well-established. kochi-tech.ac.jpmdpi.comencyclopedia.pubchim.it Dinitropyridone serves as a synthetic equivalent of unstable nitromalonaldehyde (B3023284) in these reactions. kochi-tech.ac.jpmdpi.com The reaction is often initiated by the nucleophilic attack of the enol form of the ketone. kochi-tech.ac.jp
Data Table: Three-Component Ring Transformation (TCRT) Example
| Cyclic Substrate | Ketone | Nitrogen Source | Product Type | Notes | Source |
| Dinitropyridone derivative | 3-Pentanone | Ammonium acetate | N-Propylnitroaniline derivative | Example of ketone participation in TCRT. | kochi-tech.ac.jpchim.it |
Synthesis of α-Acyl α-phenylthio Oximes and Thioketalization
Alpha-nitro ketones, including structures related to this compound, can serve as precursors for the synthesis of α-acyl α-phenylthio oximes and undergo thioketalization reactions. The synthesis of α-acyl α-phenylthio oximes from α-nitro ketones has been reported via nucleophilic dehydration. For instance, treating α-nitro ketones with thiophenol can lead to the formation of α-acyl α-phenylthio oximes. researchgate.net
Thioketalization of the carbonyl group is another significant transformation for α-nitro ketones. Treatment of α-nitro ketones with thiophenol in the presence of a Lewis acid, such as boron trifluoride, can selectively yield the corresponding thioketals. researchgate.net This reaction involves the conversion of the ketone carbonyl into a dithioacetal (thioketal) by reaction with two equivalents of a thiol or one equivalent of a dithiol. organic-chemistry.org
The stereochemistry of the resulting oxime hydroxyl group in α-acyl α-phenylthio oximes has been shown to be syn to the phenylthio group, exhibiting Z stereochemistry, as determined by single-crystal X-ray diffraction in related examples. researchgate.net
A summary of these reactions is presented in the table below:
| Starting Material | Reagent(s) | Product Type | Conditions (Examples from literature on related compounds) | Key Feature |
| α-Nitro Ketone | Thiophenol | α-Acyl α-phenylthio Oxime | Nucleophilic dehydration conditions | Formation of oxime and introduction of phenylthio group |
| α-Nitro Ketone | Thiophenol | Thioketal | With Lewis acid (e.g., BF₃) | Conversion of ketone to dithioacetal |
Utility in the Synthesis of Deoxyaminosugars
Alpha-nitro ketones, such as this compound, or related nitro compounds, can be utilized as building blocks in the synthesis of deoxyaminosugars. While specific examples directly detailing the use of this compound for this purpose were not extensively found in the immediate search results, the broader utility of α-nitro carbonyl compounds and related nitroalkanes in constructing sugar scaffolds and aminodeoxy sugars is documented. researchgate.net For instance, domino Knoevenagel/hetero-Diels-Alder reactions starting from easily accessible substrates like nitroacetone have been employed in the three-step synthesis of deoxyaminosugars. researchgate.net The nitro group can serve as a handle for further transformations, including reduction to an amine, which is crucial for the synthesis of aminosugars. ucl.ac.uk The incorporation of the nitroketone framework into more complex molecules can provide the necessary carbon skeleton and functional handles for stereoselective synthesis of deoxyaminosugar moieties.
Rearrangements and Degradation Pathways of the Nitroketone Framework
The 2-nitroketone framework in compounds like this compound can undergo various rearrangement and degradation pathways depending on the reaction conditions. Rearrangements of α-nitro ketones have been observed, sometimes involving the migration of groups or changes in the carbon skeleton. For example, rearrangements related to α-nitro ketones have been noted during reactions such as acetylation of related cyclic nitro compounds. rsc.org These rearrangements can be complex and influenced by the presence of other functional groups. rsc.org
Degradation pathways of nitro compounds can involve the breakdown of the molecule into smaller fragments. While specific degradation pathways for this compound were not detailed, studies on the degradation of other nitro-containing compounds, such as nitroaromatic compounds or carbonyl nitrates, provide insight into potential fragmentation routes. rsc.orgcopernicus.org Degradation can occur through various mechanisms, including oxidation or reactions with reactive species, leading to the cleavage of carbon-carbon or carbon-nitrogen bonds and the formation of smaller carbonyl compounds, carboxylic acids, or other products. rsc.orgcopernicus.orgdoi.org The stability of the nitroketone framework is influenced by factors such as pH and the presence of catalytic species.
Spectroscopic Characterization and Computational Studies of 2 Nitro 3 Pentanone
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, detailed information about the chemical environment and connectivity of atoms can be obtained.
Two-Dimensional NMR Techniques (e.g., Correlation Spectroscopy - COSY) for Connectivity Determination
Two-dimensional (2D) NMR techniques provide correlations between nuclei, offering more detailed information about molecular connectivity than one-dimensional methods alone. scribd.comslideshare.netslideshare.net Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals correlations between protons that are coupled to each other through bonds. chemconnections.orgscribd.comslideshare.netslideshare.netscribd.com A COSY spectrum shows a 1D ¹H NMR spectrum along both axes, with cross-peaks indicating pairs of coupled protons. scribd.com
For 2-Nitro-3-pentanone, a COSY spectrum would show cross-peaks between protons on adjacent carbon atoms. This would help confirm the connectivity between the methyl group, the methine group bearing the nitro group, and the methylene (B1212753) group adjacent to the carbonyl, and the terminal methyl group of the ethyl chain. For example, correlations would be expected between the protons of the methyl group at C1 and the methine proton at C2, and between the protons of the methylene group at C4 and the methyl group at C5.
Other 2D NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), could further confirm carbon-proton connectivity and reveal correlations over multiple bonds, aiding in the assignment of ¹³C NMR signals to specific protons and providing longer-range connectivity information. slideshare.netslideshare.net
Conformational Analysis via NMR Spectroscopy
NMR spectroscopy can also provide insights into the preferred conformations of a molecule in solution. Analysis of coupling constants, particularly vicinal coupling constants (³J), can provide information about the dihedral angles between coupled nuclei, which is related to the molecule's conformation. nih.gov Temperature-dependent NMR studies can reveal dynamic processes such as rotation around single bonds, which can interconvert different conformers. nih.gov
For this compound, the presence of the nitro group and the carbonyl group can influence the molecule's conformation due to steric and electronic effects. Analysis of the coupling constants between the protons on adjacent carbons, particularly the methine proton and the methylene protons, could provide information about the preferred dihedral angles and thus the dominant conformers in solution.
While the principles of these NMR techniques are well-established and applicable to this compound, specific experimental ¹H NMR, ¹³C NMR, and 2D NMR data, as well as detailed conformational analysis studies for this particular compound, were not found in the conducted search.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and to gain information about its structure through analysis of its fragmentation pattern. uobasrah.edu.iquni-saarland.de Electron Ionization (EI) is a common ionization method that typically produces a molecular ion (M⁺•) and fragment ions. uni-saarland.de
For this compound (C₅H₉NO₃), the molecular weight is approximately 131.13 g/mol . nih.govuni.lunih.gov In an EI mass spectrum, the molecular ion peak would be expected at m/z 131. The fragmentation pattern would arise from the cleavage of bonds in the molecular ion, yielding characteristic fragment ions. The presence of the nitro group and the ketone functionality would direct fragmentation pathways. For instance, alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones. Cleavage of the C-C bond between C2 and C3 (adjacent to both the nitro and carbonyl groups) or between C3 and C4 (adjacent to the carbonyl group) would be expected, leading to characteristic fragment ions that help confirm the presence and location of the functional groups. Loss of the nitro group or parts of the alkyl chains would also contribute to the fragmentation pattern.
Specific mass spectral data (m/z values and relative intensities of fragment ions) for this compound were not found in the conducted search.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared - FT-IR) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, such as Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. uobasrah.edu.iq Different functional groups within a molecule absorb infrared radiation at characteristic frequencies, allowing for their identification. uobasrah.edu.iqlibretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For this compound, key functional groups are the ketone carbonyl (C=O) and the nitro group (NO₂). The carbonyl stretching vibration is typically observed in the region of 1700-1750 cm⁻¹ for saturated ketones. libretexts.org The nitro group gives rise to characteristic asymmetric and symmetric stretching vibrations, usually in the regions of 1550-1600 cm⁻¹ and 1300-1390 cm⁻¹, respectively. libretexts.org Other vibrations corresponding to C-H stretches, C-C stretches, and bending modes would also be present in the spectrum, providing a unique fingerprint for the molecule.
Specific FT-IR spectral data (wavenumbers of characteristic peaks and their intensities) for this compound were not found in the conducted search.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy involves measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is primarily used to study electronic transitions within a molecule, particularly π→π* and n→π* transitions, and to detect the presence of conjugated systems. libretexts.orgscribd.combeilstein-journals.orgmasterorganicchemistry.com
For this compound, the presence of the carbonyl group and the nitro group, both containing π systems and lone pairs of electrons, means that UV-Vis absorption would be expected. Saturated ketones typically exhibit a weak n→π* transition in the UV region, often around 270-300 nm. masterorganicchemistry.com Nitroalkanes also show absorption in the UV region due to n→π* transitions of the nitro group. If there were conjugation between the carbonyl and nitro groups, or with other π systems, a stronger absorption at a longer wavelength (π→π* transition) would be observed. However, in this compound, the nitro group and the carbonyl group are separated by a saturated carbon atom, so significant conjugation between these two groups is not present.
Specific UV-Vis spectral data (λmax and absorbance values) for this compound were not found in the conducted search.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, with DFT being a prominent method, are widely applied to study the structure, electronic properties, and reactivity of various organic compounds, including those containing nitro and ketone functionalities. researchgate.netggckondagaon.innih.gov DFT provides a cost-effective way to treat large chemical systems with reasonable accuracy, making it a method of choice for many computational investigations in organic chemistry. nih.gov
Geometric Optimization and Electronic Structure Analysis
Geometric optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, providing insights into its stable conformers and structural parameters like bond lengths, bond angles, and dihedral angles. cp2k.orgphyschemres.org This process is crucial for obtaining accurate input structures for subsequent electronic structure and property calculations. Electronic structure analysis, often performed after geometry optimization, delves into the distribution of electrons within the molecule. This includes examining molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's reactivity and electronic transitions. physchemres.orgnih.govnih.govbiointerfaceresearch.com Analysis of molecular electrostatic potential (MEP) surfaces can also identify regions prone to electrophilic or nucleophilic attack. nih.govnih.govresearchgate.net
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods, particularly DFT, are valuable tools for predicting spectroscopic parameters, including those for Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. physchemres.orgnih.govbiointerfaceresearch.commdpi.comschrodinger.comresearchgate.net Predicted vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra to aid in peak assignment and confirm molecular structure. physchemres.orgmdpi.comresearchgate.net Similarly, computational prediction of NMR chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO) can assist in the interpretation of experimental NMR spectra and provide insights into the electronic environment of different nuclei within the molecule. nih.govbiointerfaceresearch.comschrodinger.comresearchgate.net UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), allowing for the study of electronic transitions and absorption properties. physchemres.orgnih.govbiointerfaceresearch.commdpi.comresearchgate.net Comparing predicted spectra with experimental data is a common practice to validate the computational methodology and gain a deeper understanding of the molecule's spectroscopic characteristics. physchemres.orgnih.govbiointerfaceresearch.commdpi.comresearchgate.net
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing transition states, which are fleeting, high-energy structures that exist between reactants and products. researchgate.netscholarsresearchlibrary.comsmu.edukashanu.ac.iracs.org DFT calculations can be used to map out the energy profile of a reaction, identifying intermediates and transition states along the reaction pathway. scholarsresearchlibrary.comsmu.edukashanu.ac.ir Transition state analysis involves locating and characterizing these saddle points on the potential energy surface, providing crucial information about the activation energy barrier and the molecular rearrangements that occur during the reaction. scholarsresearchlibrary.comsmu.edu Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state connects the intended reactants and products. scholarsresearchlibrary.com Computational studies have been successfully applied to investigate mechanisms of various reactions involving nitro compounds and ketones, such as Michael additions and elimination reactions. scholarsresearchlibrary.comrsc.orgresearchgate.networldscientific.comresearchgate.net
Stereochemical Outcome Rationalization and Diastereoselectivity Prediction
Computational methods are increasingly used to understand and predict the stereochemical outcome of reactions, including diastereoselectivity. researchgate.netnih.govworldscientific.commdpi.comacs.org By studying the transition states leading to different stereoisomers, computational chemistry can rationalize observed selectivities and predict the major products. researchgate.netnih.govworldscientific.commdpi.com Factors influencing stereoselectivity, such as non-covalent interactions, steric effects, and the conformation of reactants and catalysts, can be investigated computationally. researchgate.netnih.govworldscientific.comacs.org For reactions involving chiral catalysts or substrates, DFT calculations can help to understand how these chiral elements influence the transition state geometries and ultimately the formation of specific stereoisomers. researchgate.netnih.govworldscientific.com
2 Nitro 3 Pentanone As a Versatile Building Block in Complex Molecule Synthesis
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The utility of 2-nitro-3-pentanone extends to the synthesis of molecules with biological activity and intermediates for pharmaceutical production.
Role in the Synthesis of Pyrazines
Alpha-nitro ketones, including this compound, are useful in the synthesis of alkyl substituted pyrazines. nih.govresearchgate.net Pyrazines are a class of heterocyclic compounds found in various natural products and are important scaffolds in medicinal chemistry. rsc.org The synthesis of pyrazines can involve the reduction of nitrosated ketones to aminoketones, followed by intermediate formation of dihydropyrazines and subsequent oxidation to the corresponding pyrazines. google.com While the specific details of this compound's direct conversion to pyrazines are not extensively detailed in the provided results, the general utility of α-nitro ketones in this area is established. nih.govresearchgate.net
Derivatization towards Pesticide Analogues (e.g., Methomyl, Thiodicarb, Oxamyl)
Alpha-nitro ketones can serve as intermediates for the synthesis of analogues of well-known pesticides such as Methomyl, Thiodicarb, and Oxamyl. researchgate.net A one-step synthesis of α-acyl α-phenylthio oximes, which are potentially useful intermediates for these pesticide analogues, can be achieved by nucleophilic dehydration of α-nitro ketones. researchgate.net Treatment of certain α-nitro ketones with thiophenol and titanium tetrachloride in the presence of triethylamine (B128534) has been shown to yield phenyl N-hydroxy-2-oxoalkanimidothioates in good yield, serving as precursors for these analogues. researchgate.net Methomyl itself is a carbamate (B1207046) ester used as an insecticide and nematicide nih.gov. Thiodicarb is also an insecticide google.comgoogle.com. Oxamyl is another carbamate pesticide used as a foliar spray, by soil incorporation, or watering onto soil fao.org.
Application in Heterocyclic Chemistry via Ring Transformation Reactions
This compound can potentially be involved in ring transformation reactions in heterocyclic chemistry, although specific examples with this exact compound are not explicitly detailed in the search results. Ring transformation is a powerful method for preparing polysubstituted or polyfunctionalized compounds. chim.itmdpi.com Electron-deficient compounds with low aromaticity and good leaving groups are suitable substrates for nucleophilic-type ring transformations. chim.it Nitro compounds are widely employed as key intermediates leading to versatile compounds, and the electron-withdrawing nitro group facilitates reactions with nucleophiles. kochi-tech.ac.jp While the provided results discuss ring transformations of nitropyrimidinone and dinitropyridone with ketones in the presence of a nitrogen source to afford azaheterocyclic and nitro compounds, the direct application of this compound in such transformations is not explicitly described. chim.itmdpi.comkochi-tech.ac.jp However, the general principle of using nitro-containing compounds as substrates in ring transformations involving ketones suggests a potential role for this compound in this area.
Contribution to the Synthesis of Nitro-Containing Scaffolds with Diverse Functionalities
Alpha-nitro ketones, including this compound, contribute to the synthesis of various organic frameworks and nitro-containing scaffolds with diverse functionalities. researchgate.net The presence of both the nitro group and the carbonyl group allows for a range of transformations, including C-C, C-O, and C-N bond forming reactions such as Michael, domino-Michael, denitration, desymmetrisation, Mannich, nucleophilic addition/elimination, and cycloaddition pathways. researchgate.net Unlike simple nitroalkanes, α-nitro ketones can generate active 1,3-dipolar intermediates like nitronates and nitrile oxides, which can be utilized in cycloaddition reactions. researchgate.net These reactions enable the preparation of useful organic frameworks such as chromans, dihydrofurans, isoxazoles, and pyrazoles. researchgate.net The nitro group itself is a versatile functional group that can be transformed into various other functionalities and activates adjacent carbons for bond formation. arkat-usa.orgkochi-tech.ac.jp Nitro-containing chromenes, for example, are useful building blocks for constructing diverse molecular scaffolds. bohrium.com
Advanced Applications and Emerging Research Frontiers of 2 Nitro 3 Pentanone
Catalytic Applications in Organic Transformations
While 2-Nitro-3-pentanone is more commonly recognized as a versatile substrate and building block in organic synthesis, its potential role in catalytic processes is an area of growing academic curiosity. The inherent functionalities of this compound, specifically the acidic α-proton and the carbonyl group, suggest its potential to participate in, or influence, catalytic cycles.
Current research primarily utilizes α-nitro ketones, including this compound, as nucleophilic partners in various organocatalytic transformations. For instance, in asymmetric Michael additions, the conjugate addition of α-nitro ketones to α,β-unsaturated carbonyl compounds is a powerful method for constructing carbon-carbon bonds with high stereocontrol. In these reactions, this compound would serve as the nucleophile, activated by a chiral organocatalyst.
A summary of representative organocatalytic Michael additions involving α-nitro ketones is presented below:
| Catalyst Type | Michael Acceptor | General Product | Enantiomeric Excess (ee) |
| Chiral Thiourea | α,β-Unsaturated Ketones | γ-Nitro Ketone | Often >90% |
| Cinchona Alkaloid Derivatives | Nitroalkenes | 1,3-Dinitro Compound | Up to 99% |
| Chiral Primary Amines | Enals | δ-Nitro Carbonyl | Good to Excellent |
The future exploration in this domain could involve designing catalytic systems where a derivative of this compound itself acts as a catalyst. For example, a metal complex incorporating a deprotonated this compound (a nitronate) as a ligand could potentially catalyze specific reactions. The electron-withdrawing nature of the nitro and keto groups could tune the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.
Theoretical Chemistry and Chemoinformatics Investigations for Structure-Reactivity Relationships
The reactivity and potential applications of this compound are fundamentally governed by its electronic and steric properties. Theoretical chemistry and chemoinformatics provide powerful tools to elucidate these structure-reactivity relationships at a molecular level.
Computational studies, particularly using Density Functional Theory (DFT), can offer deep insights into the molecule's geometry, electronic structure, and reactivity. For this compound, these calculations can predict the acidity of the α-proton, the preferred tautomeric form (nitro vs. aci-nitro), and the activation energies for various reactions.
Calculated Properties of this compound and Related Compounds:
| Property | This compound (Predicted) | 2-Pentanone | Nitroethane |
| Molecular Formula | C5H9NO3 | C5H10O | C2H5NO2 |
| Molecular Weight | 131.13 g/mol | 86.13 g/mol | 75.07 g/mol |
| Hybridization of α-Carbon | sp3 | sp3 | sp3 |
| Calculated pKa of α-Proton | ~10-12 | ~19-20 | ~8.5 |
Chemoinformatics approaches can be employed to screen for potential biological activities or material properties of this compound and its derivatives. By analyzing its structural motifs and comparing them to databases of known active compounds, it may be possible to identify novel applications in medicinal chemistry or materials science. For example, the nitro group is a known pharmacophore in certain classes of drugs, and its presence in this compound makes it an interesting candidate for further investigation.
Future Directions in Synthetic Methodology Development
The development of novel synthetic methodologies is a continuous endeavor in organic chemistry, and versatile building blocks like this compound are at the heart of this progress. Future research is likely to focus on harnessing the unique reactivity of this compound to devise new, efficient, and stereoselective synthetic routes.
One promising avenue is the development of cascade or domino reactions initiated by this compound. The presence of two reactive functional groups in close proximity allows for the design of complex transformations where multiple bonds are formed in a single operation. For instance, a Michael addition followed by an intramolecular aldol (B89426) condensation could lead to the rapid assembly of complex cyclic structures.
Furthermore, the nitro group in the products derived from this compound can be transformed into a wide range of other functional groups. This versatility makes it a valuable synthon for the synthesis of amines, ketones, and other important classes of organic compounds.
Potential Transformations of the Nitro Group in Derivatives of this compound:
| Reaction Type | Reagents | Product Functional Group |
| Reduction | H2, Pd/C or SnCl2, HCl | Amine |
| Nef Reaction | Strong base, then acid | Ketone |
| Denitration | Radical initiators (e.g., Bu3SnH) | Alkane |
The development of enantioselective methods for reactions involving this compound will continue to be a major focus. The use of chiral catalysts to control the stereochemistry of these transformations is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.
Exploration of Novel Reactivities and Transformation Pathways
Beyond its established roles in well-known reactions, the exploration of novel reactivities and transformation pathways of this compound is a fertile ground for discovery. The interplay between the nitro and keto functionalities can lead to unexpected and synthetically useful chemical behavior.
For example, under specific conditions, this compound could potentially undergo rearrangement reactions to form novel heterocyclic structures. The activation of the carbonyl group with a Lewis acid, for instance, might trigger an intramolecular cyclization involving the nitro group, leading to the formation of five- or six-membered rings containing nitrogen and oxygen.
Another area of interest is the photochemistry of this compound. The nitro group can absorb light and undergo excitation, leading to a variety of photochemical reactions. This could open up new avenues for the synthesis of complex molecules using light as a "green" reagent.
The study of the reactivity of the aci-nitro tautomer of this compound is also a promising research direction. This tautomer, which can be generated in the presence of a base, is a potent nucleophile and can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Q & A
Q. What strategies mitigate over-constraining in constraint-based synthesis simulations for nitro-ketones?
- Methodological Answer :
- Relaxation algorithms : Adjust constraints incrementally (e.g., bond angles ±5%) using tools like Reaxys .
- Sensitivity analysis : Rank parameters (e.g., temperature, solvent polarity) by impact on reaction yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
